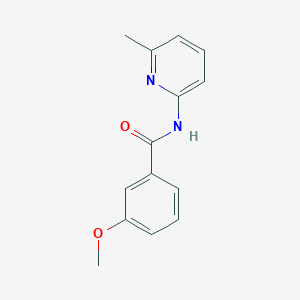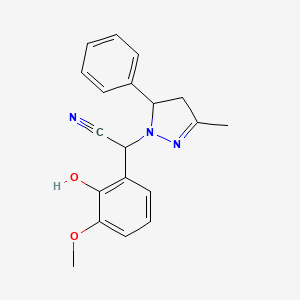![molecular formula C20H20Cl3N3O3S B11090769 2,4-dichloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide](/img/structure/B11090769.png)
2,4-dichloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DICHLORO-N~1~-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-[(DIMETHYLAMINO)SULFONYL]BENZAMIDE is a complex organic compound that features a combination of indole and benzamide structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N~1~-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-[(DIMETHYLAMINO)SULFONYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus is often synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
This can be achieved through a nucleophilic substitution reaction where the indole derivative reacts with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine . The final step involves the sulfonylation of the benzamide derivative using dimethylaminosulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-N~1~-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-[(DIMETHYLAMINO)SULFONYL]BENZAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
2,4-DICHLORO-N~1~-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-[(DIMETHYLAMINO)SULFONYL]BENZAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N~1~-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-[(DIMETHYLAMINO)SULFONYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indomethacin and tryptophan share the indole nucleus and exhibit similar biological activities.
Benzamide Derivatives: Compounds like sulpiride and tiapride contain the benzamide moiety and are used in various therapeutic applications.
Uniqueness
2,4-DICHLORO-N~1~-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-[(DIMETHYLAMINO)SULFONYL]BENZAMIDE is unique due to its combination of indole and benzamide structures, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields .
Properties
Molecular Formula |
C20H20Cl3N3O3S |
|---|---|
Molecular Weight |
488.8 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide |
InChI |
InChI=1S/C20H20Cl3N3O3S/c1-11-12(13-5-4-6-15(21)19(13)25-11)7-8-24-20(27)14-9-18(17(23)10-16(14)22)30(28,29)26(2)3/h4-6,9-10,25H,7-8H2,1-3H3,(H,24,27) |
InChI Key |
CFBUWVCUMBTSRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)Cl)CCNC(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(phenoxymethyl)-N,4-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11090693.png)
![2-{[(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B11090706.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11090713.png)


![1-[1-(1-Phenyl-ethyl)-1H-benzoimidazol-2-yl]-ethanol](/img/structure/B11090735.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11090736.png)
![2-(2-bromophenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one](/img/structure/B11090747.png)
![2,2-dimethyl-5-(5-methyl-1H-imidazol-4-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11090750.png)
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11090754.png)
![N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11090755.png)

![1,3,7-trimethyl-8-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11090760.png)
